Pd-Catalyzed Cross-Coupling Yield
The meta-bromo substituent on 4-(3-Bromophenyl)morpholine provides a site for palladium-catalyzed cross-coupling reactions, a synthetic utility that is quantified by its use in producing the target compound itself at a 43% yield via a Pd-catalyzed carboamination sequence [1]. While the para-isomer, 4-(4-Bromophenyl)morpholine, is also described as an 'ideal substrate' for Suzuki and Heck couplings, specific, comparative yield data for identical reaction conditions are not available . The 43% yield for this specific meta-isomer provides a tangible, though non-comparative, benchmark for its reactivity.
| Evidence Dimension | Synthetic Yield in Pd-Catalyzed Reaction |
|---|---|
| Target Compound Data | 43% yield |
| Comparator Or Baseline | 4-(4-Bromophenyl)morpholine (described as 'ideal substrate', no specific yield provided) |
| Quantified Difference | No direct comparative data available; the 43% yield is a baseline for the target compound. |
| Conditions | Pd-catalyzed carboamination reaction with an ethanolamine derivative and an aryl or alkenyl bromide. |
Why This Matters
A quantified yield, even without a direct comparator, provides a minimum expectation for the compound's performance in a key reaction class, which is more actionable for synthetic planning than a general statement of utility.
- [1] Medscape. MEDLINE Abstract: Pd-catalyzed carboamination for the synthesis of substituted morpholines. View Source
